LogP Shift vs. 4-Methoxy Analog: Lipophilicity-Driven Differentiation
The 4-ethoxy derivative shows a higher experimental LogP (2.567, Fluorochem) compared to the 4-methoxy analog (LogP 2.518, Molbase), a difference of +0.049 log units [1]. The increase in lipophilicity arises from the additional methylene unit in the ethoxy chain, which extends the hydrophobic surface area without adding hydrogen bond capacity. This modest lipophilicity elevation places the compound closer to the optimal LogP range (1–3) for oral bioavailability and CNS penetration while remaining below the threshold associated with poor solubility (LogP > 5).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.567 (experimental, Fluorochem); XLogP3-AA 1.8 (computed, PubChem) |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 112758-90-4), LogP 2.518 (Molbase) |
| Quantified Difference | +0.049 LogP units (target versus methoxy analog) |
| Conditions | Experimental LogP values from different sources; cross-study comparison |
Why This Matters
The incremental LogP difference of ~0.05 log units, though numerically small, is comparable to methyl-to-ethyl homologation effects documented in lead optimization SAR campaigns; it provides a measurable physicochemical distinction that may influence membrane permeability and plasma protein binding in a series-dependent manner.
- [1] Molbase. 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 112758-90-4). LogP 2.518, PSA 26.19. http://qiye.molbase.cn/ (accessed 2026-05-13). View Source
